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molecular formula C7H8N2O4 B8590008 6-Acetoxymethyl-uracil

6-Acetoxymethyl-uracil

Cat. No. B8590008
M. Wt: 184.15 g/mol
InChI Key: DIFWYXBFFQIPKA-UHFFFAOYSA-N
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Patent
US04584295

Procedure details

A mixture of 16.05 g (0.10 mol) of 6-chloromethyl-uracil, 9.85 g (0.12 mol) of sodium acetate and 0.3 g of sodium iodide in 50 ml of glacial acetic acid is heated at reflux for 20 minutes. The mixture is subsequently cooled to room temperature and filtered. The filtrate is treated with 250 ml of diethyl ether and the resulting crystals are filtered off. The combined crystallizate is added to 200 ml of water and thus liberated from the residual salts. 11.3 g of 6-acetoxymethyl-uracil are isolated by filtration.
Quantity
16.05 g
Type
reactant
Reaction Step One
Quantity
9.85 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[NH:8][C:7](=[O:9])[NH:6][C:5](=[O:10])[CH:4]=1.[C:11]([O-:14])(=[O:13])[CH3:12].[Na+]>C(O)(=O)C.[I-].[Na+]>[C:11]([O:14][CH2:2][C:3]1[NH:8][C:7](=[O:9])[NH:6][C:5](=[O:10])[CH:4]=1)(=[O:13])[CH3:12] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
16.05 g
Type
reactant
Smiles
ClCC1=CC(NC(N1)=O)=O
Name
Quantity
9.85 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.3 g
Type
catalyst
Smiles
[I-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate is treated with 250 ml of diethyl ether
FILTRATION
Type
FILTRATION
Details
the resulting crystals are filtered off
ADDITION
Type
ADDITION
Details
The combined crystallizate is added to 200 ml of water

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=CC(NC(N1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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